molecular formula C20H22N2O6S B2880041 Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate CAS No. 1797844-47-3

Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2880041
CAS No.: 1797844-47-3
M. Wt: 418.46
InChI Key: ZPXPDPIFJDOYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps. One common method involves the reaction of valinol, L-phenylalaninol, L-leucinol, L-alaninol, and L-serine methylester with methyl-, phenyl-, and 4-methoxyphenyl-sulfonic chlorides to yield sulfonyl aziridines . These intermediates can then be further reacted under specific conditions to form the desired azetidine derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted one-pot reactions, which have been shown to be efficient for the synthesis of sulfonyl aziridines . Solvents such as diethyl ether, tetrahydrofuran (THF), acetonitrile, and dichloromethane are commonly used in these reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and sulfonyl-containing molecules. Examples include:

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    4-Methoxyphenylsulfonyl chloride: A simpler sulfonyl compound used in various synthetic applications.

Uniqueness

What sets Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .

Properties

IUPAC Name

benzyl N-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-27-16-7-9-17(10-8-16)29(25,26)18-12-22(13-18)19(23)11-21-20(24)28-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXPDPIFJDOYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.